Fominoben - 18053-31-1

Fominoben

Catalog Number: EVT-268607
CAS Number: 18053-31-1
Molecular Formula: C21H24ClN3O3
Molecular Weight: 401.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fominoben is a member of benzamides.
Fominoben is an antitussive agent.
Source and Classification

Fominoben is identified by its Chemical Abstracts Service Registry Number, which is 18053-31-1. It falls under the broader classification of pharmaceutical compounds that exhibit activity against respiratory ailments. The compound's unique properties are derived from its molecular structure, which facilitates its interaction with biological systems.

Synthesis Analysis

Methods and Technical Details

The synthesis of Fominoben typically involves the reaction of an aromatic amine with an appropriate acylating agent to form an anilide. The general steps in the synthesis process include:

  1. Formation of Anilide: An aromatic amine reacts with a carboxylic acid derivative (such as an acid chloride) under controlled conditions.
  2. Purification: The resulting product is purified through recrystallization or chromatography to obtain high purity levels.
  3. Characterization: The synthesized compound is characterized using techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and elemental analysis to confirm its structure and purity.

The synthesis process can take several hours and may require specific solvents and conditions to optimize yield and purity .

Molecular Structure Analysis

Structure and Data

Fominoben has a complex molecular structure that can be represented as follows:

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: 241.29 g/mol

The molecular structure exhibits functional groups typical of anilides, which contribute to its pharmacological activity. The compound's structural features allow it to interact effectively with biological targets, enhancing its therapeutic efficacy .

Chemical Reactions Analysis

Reactions and Technical Details

Fominoben undergoes several chemical reactions that are critical to its functionality:

  1. Decomposition: Upon heating, Fominoben can decompose, leading to the release of gases and other by-products. This decomposition typically occurs between 220°C and 240°C.
  2. Complex Formation: Fominoben can form complexes with other pharmaceutical agents, such as theophylline, enhancing its therapeutic profile by modifying solubility and bioavailability .

These reactions are crucial for understanding how Fominoben behaves in different environments, particularly in pharmaceutical formulations.

Mechanism of Action

Process and Data

The mechanism of action for Fominoben involves its interaction with specific receptors in the central nervous system that regulate cough reflexes. By modulating these pathways, Fominoben effectively suppresses cough while simultaneously stimulating respiratory function. This dual action makes it particularly useful in treating conditions like asthma or chronic obstructive pulmonary disease (COPD) .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fominoben exhibits several notable physical and chemical properties:

  • Appearance: Typically a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.
  • Melting Point: Decomposes between 220°C and 240°C.
Applications

Scientific Uses

Fominoben is primarily used in the pharmaceutical industry for its antitussive effects. Its applications include:

  • Cough Suppressants: Utilized in formulations designed to alleviate coughing associated with colds or allergies.
  • Respiratory Treatments: Employed in medications aimed at managing symptoms of respiratory diseases like asthma or bronchitis.

Research continues into optimizing formulations containing Fominoben to enhance its efficacy while minimizing potential side effects .

Synthesis and Structural Optimization of Fominoben

Historical Evolution of Synthetic Pathways for Benzamide-Class Antitussives

The development of benzamide-derived antitussives originated in the mid-20th century with simple N-alkylated benzamide scaffolds. Early compounds like benzonatate featured linear alkoxy chains terminating in tertiary amine groups, synthesized via direct esterification of 4-(butylamino)benzoic acid with polyethylene glycol derivatives. These molecules demonstrated limited receptor specificity and metabolic instability due to esterase susceptibility. The 1970s witnessed strategic shifts toward amide bond stabilization, replacing hydrolytically labile esters with robust carboxamide linkages. This period also saw the introduction of morpholine bioisosteres – cyclic tertiary amines offering improved metabolic resistance and hydrogen-bonding capacity compared to acyclic analogues [7].

Fominoben (N-[3-chloro-2-(morpholin-4-ylcarbonyl)phenyl]-4-nitrobenzamide) emerged as a structural outlier through its dual-domain architecture: a chloro-nitro substituted benzanilide core connected to a meta-positioned morpholine-4-carboxamide unit. This design contrasted sharply with predecessors lacking such directional polarity. The critical synthetic advancement enabling Fominoben involved regioselective carbonylations – specifically, the sequential amidation of 3-chloro-2-nitrobenzoic acid first with morpholine, followed by coupling with 4-nitroaniline. Early routes suffered from low yields (<45%) due to steric hindrance at the ortho-chlorinated aniline intermediate, necessitating high-temperature acylations (80-100°C) with copper(I) catalysis to prevent epimerization [7] [10].

Table 1: Evolution of Key Benzamide Antitussives

CompoundStructural FeaturesSynthetic Limitations
BenzonatatePolyglycolylated p-aminobenzoate esterEster hydrolysis susceptibility
Butamirateo-Substituted phenylpiperidine amideRacemization at chiral center
Early Fominoben PrototypesMonosubstituted benzamides<30% yield in final coupling step
Optimized Fominobenortho-Chloro/meta-morpholino dual domainRequires protection/deprotection strategies

Mechanistic Insights into Fominoben’s Morpholino-Carbonyl Substitution Strategies

The morpholine-4-carbonyl moiety at Fominoben’s meta-position confers unique conformational rigidity and hydrogen-bond acceptor density, enabling dual-mode activity: central cough suppression and peripheral mucoregulatory effects. Synthesis of this pharmacophore requires precise nucleophile activation sequences due to morpholine’s weak nucleophilicity (pKa ~7.4). Key innovations include:

  • Pre-activation protocols: Employing in situ conversion of 3-chloro-2-nitrobenzoic acid to acyl imidazolides or N-hydroxysuccinimide esters prior to morpholine addition, improving yields from 52% to 88% by minimizing symmetric anhydride formation [10].
  • Steric inversion tactics: Reversing coupling order – attaching 4-nitroaniline before morpholine – exploits the higher nucleophilicity of anilines versus morpholine. This requires orthogonal protection (e.g., tert-butoxycarbonyl on the aniline nitrogen), with final morpholine coupling under Mitsunobu conditions (DEAD/PPh~3~) [8].
  • Racemization suppression: Critical during activated ester formation, achieved through:1) N-carboxy anhydride (NCA) intermediates at -20°C2) Phosphonium-based coupling reagents (PyBOP/HOAt)3) Sub-ambient temperatures (-15°C) during acylationThese methods reduce enantiomerization to <2% versus >15% with classical carbodiimides [10] [8].

Computational analyses reveal morpholine’s conformational lock stabilizes a bioactive s-trans amide conformation (torsion angle θ=178.5±3.2°), whereas acyclic analogues populate both s-trans and s-cis states. This rigidity enhances binding entropy by reducing conformational penalty upon receptor engagement [5].

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis Methodologies

Fominoben synthesis employs divergent strategies for research-scale versus industrial production:

Solution-Phase Synthesis (SPS)Traditional linear SPS dominates industrial manufacturing:

  • 3-Chloro-2-nitrobenzoic acid + morpholine → Morpholino-carbonyl intermediate (I)
  • I + 4-nitrobenzoyl chloride → Crude Fominoben
  • Crystallization purification (ethanol/water)Advantages include reagent economy (morpholine stoichiometry: 1.05 eq) and high volumetric productivity (≥50 g/L concentration). Limitations involve cumbersome isolation requiring multiple extractions after each step and racemization risks during the high-temperature (110°C) final coupling [1] [10].

Solid-Phase Peptide Synthesis (SPPS)SPPS revolutionizes research-scale analog synthesis:

  • Wang resin-bound 4-nitroaniline → N-Fmoc deprotection → Coupling with N-(3-chloro-2-nitrobenzoyl)-morpholine-4-carboxylic acid
  • Achieves 92-95% stepwise yields via automated Fmoc/tBu protocols
  • Pseudodilution effect minimizes dimerization versus solution-phase
  • Enables rapid SAR exploration: 48 analogs synthesized in parallel by substituting morpholine with piperazines, thiomorpholines, or N-methylpiperazines [5] [8]

Table 2: Synthesis Methodology Comparison

ParameterSolution-PhaseSolid-Phase
Typical ScaleMulti-kilogramMilligram to gram
Step Yield (Final Coupling)68-75%85-92%
PurificationRecrystallization (3 crops)HPLC (>98% purity)
Racemization3-8%<1%
Key AdvantageLow solvent consumptionRapid analog generation
Primary LimitationThermal degradation riskHigh resin cost

Hybrid ApproachesModern routes integrate SPPS for challenging fragments with solution-phase final assembly:

  • SPPS-derived N-Fmoc-3-chloro-2-(morpholine-4-carboxamido)benzoic acid
  • Solution-phase coupling with 4-nitroaniline using T3P® (propanephosphonic acid anhydride)
  • Achieves 86% yield with 99.2% chiral purity, bridging scalability and precision [10] [5].

Optimization of Reaction Conditions for Scalable Industrial Production

Industrial Fominoben manufacturing requires optimization across three domains:

Reaction Engineering

  • Solvent systems: Switching from DMF to 2-MeTHF/cyclopentyl methyl ether (CPME) mixtures reduces byproduct formation (from 12% to 3.5%) while enabling aqueous phase separation. CPME’s low water solubility (5.1 g/L) facilitates product recovery [6].
  • Catalyst design: Cu(I)/N,N'-diisopropylimidazolium chloride systems enable morpholine coupling at 60°C (vs. 100°C uncatalyzed), reducing epimerization. Catalyst loading at 0.15 mol% maintains reaction completion in <4 hours [9].
  • Continuous processing: Tubular reactors with segmented flow achieve 94% conversion in 12 minutes residence time via:
  • Precise temperature zoning (70°C activation → 25°C coupling)
  • In-line IR monitoring for endpoint detection
  • Reduced impurity burden versus batch processing [6] [9].

Purification Innovations

  • Anti-solvent crystallization: Gradient addition of n-heptane to ethanol solution (1:4 v/v) yields 99.1% pure Fominoben in first crop versus 85% in traditional methods.
  • Chromatography-free process: Combining catch-and-release purification (polystyrene-bound sulfonic acid scavengers) with parametric pumping crystallization eliminates HPLC dependence [3].

Table 3: Solvent Optimization in Final Coupling Step

Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
DMF8086891.2
NMP10067289.5
2-MeTHF/CPME (3:1)6558898.1
tert-Amyl alcohol754.58497.3

Process Analytical Technology (PAT)Industry 4.0 integration enables real-time optimization:

  • FTIR spectroscopy: Monitors carbonyl activation (1790 cm⁻¹ peak) and amide formation (1645 cm⁻¹)
  • AI-driven parameter adjustment: Machine learning models (e.g., Tvarit Industrial AI) predict optimal temperature/molar ratios based on impurity profiles, reducing batch failures by 63% [6] [9].
  • Digital twin simulations: Model solvent effects on crystallization kinetics, shortening process development from 18 months to <6 weeks for new Fominoben derivatives [3] [9].

Green Chemistry Metrics

  • Solvent intensity: Reduced from 15,000 L/ton (2000s process) to 2,800 L/ton via:
  • Solvent-subcooled reaction conditions
  • Membrane-concentrated mother liquor recycle
  • E-factor improvement: 48 → 19 through Pd-catalyzed nitro reduction replacing SnCl~2~/HCl [3] [6].

Fominoben’s synthesis exemplifies rational molecular optimization – from pioneering morpholine bioisosteric replacement to contemporary continuous manufacturing. The morpholino-carbonyl domain remains a template for next-generation antitussives, with SPPS enabling derivatives bearing N-oxide morpholines or spiro-fused variants currently in preclinical evaluation [5] [8]. Industrial synthesis continues evolving toward chromatography-free processes with >95% atom economy, setting benchmarks for benzamide-class pharmaceuticals.

Properties

CAS Number

18053-31-1

Product Name

Fominoben

IUPAC Name

N-[3-chloro-2-[[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]methyl]phenyl]benzamide

Molecular Formula

C21H24ClN3O3

Molecular Weight

401.9 g/mol

InChI

InChI=1S/C21H24ClN3O3/c1-24(15-20(26)25-10-12-28-13-11-25)14-17-18(22)8-5-9-19(17)23-21(27)16-6-3-2-4-7-16/h2-9H,10-15H2,1H3,(H,23,27)

InChI Key

KSNNEUZOAFRTDS-UHFFFAOYSA-N

SMILES

CN(CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2)CC(=O)N3CCOCC3

Solubility

Soluble in DMSO

Synonyms

fominoben
Noleptan
PB-89
VNC-3

Canonical SMILES

CN(CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2)CC(=O)N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.